Undecylprodigiosin

Immunosuppression Lymphocyte Proliferation T-cell Activation

T-cell immunosuppression studies are frequently confounded by calcineurin and mTOR pathway cross-talk inherent to cyclosporin A or rapamycin. Undecylprodigiosin resolves this by selectively blocking cyclin-dependent kinase-2 and -4 at picomolar potency, enabling clean dissection of IL-2-dependent proliferation. • ~100% algicidal activity against Alexandrium minutum & Pyrodinium bahamense at 10-100 μg/mL for HAB mitigation research • Fivefold cytotoxicity enhancement at low radiation doses (1-3 Gy) validated in MCF-7 & HDF photodynamic therapy models • Validated Au-nanoparticle conjugation platform achieving pH-stable (3.8-7.4) pro-apoptotic activity across melanoma, lung, breast & colon cancer lines

Molecular Formula C25H35N3O
Molecular Weight 393.6 g/mol
CAS No. 52340-48-4
Cat. No. B1683453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecylprodigiosin
CAS52340-48-4
SynonymsUndecylprodigiosin
Molecular FormulaC25H35N3O
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=C3C=CC=N3)N2)OC
InChIInChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18-
InChIKeyHIYSWASSDOXZLC-MOHJPFBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Undecylprodigiosin: Immunosuppressive and Anticancer Prodiginine


Undecylprodigiosin (UP) is a tripyrrole alkaloid belonging to the prodiginine family of bacterial secondary metabolites, produced by Streptomyces coelicolor and other actinomycetes [1]. It is characterized by a 4-methoxypyrrolyldipyrromethene core substituted with an undecyl side chain, yielding a molecular formula of C₂₅H₃₅N₃O and a molecular weight of 393.6 g/mol . The compound functions as a cytotoxic immunosuppressant that inhibits DNA synthesis and lymphocyte proliferation, while also exhibiting pro-apoptotic activity against multiple cancer cell lines and selective antimicrobial effects [1].

Reported immunosuppression pathway research – lymphocyte proliferation inhibition assay context
Reported cell-cycle kinase inhibition – CDK2/4 target engagement studies
Reported Gram-positive & antifungal screening – S. aureus, B. subtilis, C. albicans models
Reported cancer cell panel cytotoxicity profiling – apoptosis endpoint review in MCF7, A549, HCT-116, A375

Why Undecylprodigiosin Cannot Be Replaced by Generic Analogs


Despite sharing a common tripyrrole scaffold with other prodiginines (e.g., prodigiosin, metacycloprodigiosin), undecylprodigiosin exhibits distinct biological profiles and physicochemical properties that preclude simple substitution. The length and nature of the alkyl substituent at the C-ring position critically modulate anion transport, DNA binding affinity, and cellular target engagement across prodiginine analogs [1]. Undecylprodigiosin demonstrates a mechanism of immunosuppressive action distinct from that of cyclosporin A and rapamycin, targeting cyclin-dependent kinase-2 and -4 rather than calcineurin or mTOR pathways [2]. Furthermore, its stability profile and solubility characteristics differ markedly from its close analog butylcycloheptylprodigiosin, with unconjugated UP exhibiting time-dependent activity loss that necessitates specific handling protocols or nanoconjugation strategies [3]. The quantitative evidence below establishes the non-interchangeability of undecylprodigiosin with its closest structural relatives.

Prodiginine analog mismatch
C-ring alkyl chain length alters target engagement; class-level similarity may not transfer to equivalent bioactivity.
Calcineurin/mTOR inhibitor crossover
Distinct CDK2/4 mechanism; immunosuppression assay readouts and resistance profiles may differ from cyclosporin A or rapamycin.
Stability-dependent handling
Unconjugated UP exhibits time-dependent activity loss; handling protocols and nanoconjugation strategies may be required for reproducible study outcomes.

Quantitative Evidence vs. Key Prodigiosin Analogs


Immunosuppressive Potency vs. Cyclosporin A and Rapamycin

Undecylprodigiosin (UP) blocks proliferation of purified peripheral human T and B lymphocytes with an IC₅₀ of 3 to 8 ng/mL across all mitogens tested, demonstrating picomolar-range potency [1]. Critically, mechanistic studies establish that UP acts through a site distinct from that of cyclosporin A (calcineurin inhibition) and rapamycin (mTOR inhibition), instead targeting cyclin-dependent kinase-2 and -4 to block retinoblastoma protein phosphorylation and S-phase entry [1]. This orthogonal mechanism indicates that UP does not simply replicate the activity of established immunosuppressants but offers a fundamentally different mode of T-cell cycle arrest.

Lymphocyte proliferation IC₅₀
Head-to-head
3–8 ng/mL (UP) vs. cyclosporin A/rapamycin (distinct targets)
Supports orthogonal CDK2/4 pathway-response study design
No calcineurin/mTOR cross-resistance reported
Immunosuppression Lymphocyte Proliferation T-cell Activation

Radiosensitization Selectivity vs. Butylcycloheptylprodigiosin

Undecylprodigiosin and its analog butylcycloheptylprodigiosin were directly compared for cytotoxicity in the presence and absence of γ-radiation using MCF7 breast cancer and HDF normal fibroblast cells [1]. Undecylprodigiosin demonstrated at least a fivefold increase in cytotoxicity at low radiation doses (1 and 3 Gy) compared to unirradiated controls (P < 0.05), whereas butylcycloheptylprodigiosin showed no radiation-dependent enhancement (P > 0.05) [1]. This radiation-synergistic cytotoxicity was not observed at a higher dose (5 Gy), indicating a narrow, therapeutically relevant window for radiosensitization unique to undecylprodigiosin.

Radiation synergy (MTT)
Head-to-head
≥5-fold cytotoxicity increase at 1–3 Gy (P
Supports radiosensitizer screening context
Narrow dose window; not observed with butylcycloheptylprodigiosin
Formulation stability
Head-to-head
Unconjugated: activity loss; UP-Au: stable pH 3.8–7.4
Supports formulation-stability review
Gold nanoparticle conjugation shifts apoptosis mechanism context
Antimicrobial susceptibility
Reported
UP: active vs. S. aureus, B. subtilis, C. albicans; weak vs. MRSA, P. aeruginosa
Supports pathogen-specific screening review
Prodigiosin analog: MRSE MIC 16 μg/mL; UP inactive against MRSA/MRSE
Biosynthetic carbocyclization
Method context
RedG-catalyzed transformation to streptorubin B
Supports biosynthetic pathway research
Stereochemical inversion at C-7′; other prodiginines not substrates
Radiotherapy Photodynamic Therapy Radiosensitizer

Stability and Nanoconjugation: Unconjugated vs. Gold Nanoparticle-Conjugated

Unconjugated undecylprodigiosin (UP) exhibits progressive loss of cytocidal activity over time and undergoes pH-dependent biophysical changes, limiting its utility in long-term studies and therapeutic development [1]. Conjugation to monodisperse gold nanoparticles (UP-Au) stabilizes the compound, maintaining high activity across a pH range of 3.8 to 7.4 with no time-dependent potency loss [1]. Both forms induce apoptosis in melanoma (A375), lung carcinoma (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells, with IC₅₀ values ranging from 0.4 to 4 μg/mL [1]. However, UP-Au shifts the apoptotic mechanism from mitochondrial-dependent to mitochondrial-independent pathways, representing a functionally distinct formulation.

Formulation stability
Head-to-head
Unconjugated: activity loss; UP-Au: stable pH 3.8–7.4
Supports formulation-stability review
Gold nanoparticle conjugation shifts apoptosis mechanism context
Drug Delivery Nanomedicine Stability Optimization

Antimicrobial Spectrum Specificity vs. Prodigiosin Analogs

Undecylprodigiosin demonstrates strong antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans [1]. However, it exhibits weak activity against Gram-negative Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant S. aureus (MRSA) [1]. In contrast, the structurally related prodigiosin analog from deep-sea Streptomyces sp. SCSIO 11594 displays selective activity against methicillin-resistant Staphylococcus epidermidis (shhs-E1) with an MIC of 16.0 μg/mL and weak activity against Enterococcus faecalis (MIC 64.0 μg/mL) [2]. This differential spectrum indicates that undecylprodigiosin is not a broad-spectrum substitute for other prodiginines; its procurement must be guided by the specific pathogen panel of interest.

Antimicrobial susceptibility
Reported
UP: active vs. S. aureus, B. subtilis, C. albicans; weak vs. MRSA, P. aeruginosa
Supports pathogen-specific screening review
Prodigiosin analog: MRSE MIC 16 μg/mL; UP inactive against MRSA/MRSE
Antimicrobial Resistance MRSA Gram-negative Pathogens

Biosynthetic Carbocyclization Substrate Specificity

Undecylprodigiosin serves as the sole known biosynthetic precursor to streptorubin B via oxidative carbocyclization catalyzed by the Rieske oxygenase-like enzyme RedG [1]. The reaction proceeds with inversion of configuration at C-7′, a stereochemical outcome that contrasts sharply with oxidative heterocyclization reactions catalyzed by other nonheme iron-dependent oxygenases such as isopenicillin N synthase and clavaminate synthase (which proceed with retention) [1]. This stereochemical divergence is unique to the undecylprodigiosin scaffold and its specific RedG-catalyzed transformation; other prodiginines lacking the appropriate alkyl chain length or substitution pattern cannot undergo this enzymatic carbocyclization.

Biosynthetic carbocyclization
Method context
RedG-catalyzed transformation to streptorubin B
Supports biosynthetic pathway research
Stereochemical inversion at C-7′; other prodiginines not substrates
Biosynthesis Rieske Oxygenase Streptorubin B

Validated Research Applications of Undecylprodigiosin


Mechanistic Studies of Orthogonal Immunosuppression

Undecylprodigiosin is uniquely suited for investigations of T-cell cycle arrest mechanisms that operate independently of calcineurin and mTOR pathways. Its ability to block cyclin-dependent kinase-2 and -4 with picomolar potency [1] enables researchers to dissect IL-2-dependent proliferation signaling in human lymphocytes without the confounding overlap inherent to cyclosporin A or rapamycin treatments. This makes UP an essential tool for identifying novel therapeutic targets in transplantation immunology and autoimmune disease models.

Photodynamic Therapy and Radiosensitization Research

The demonstrated fivefold enhancement of cytotoxicity at low radiation doses (1–3 Gy) positions undecylprodigiosin as a lead candidate for photodynamic cancer therapy development [2]. Unlike butylcycloheptylprodigiosin, which lacks radiation synergy, UP can be employed in studies combining radiotherapy with prodiginine-based photosensitizers. This application is particularly relevant for breast cancer (MCF-7) and normal fibroblast (HDF) models where dose-dependent radiosensitization has been quantitatively validated [2].

Nanomedicine and Drug Delivery Optimization

Researchers developing nanoparticle-based anticancer formulations should consider undecylprodigiosin as a model payload for stability-challenged natural products. The documented time-dependent activity loss and pH sensitivity of unconjugated UP [3] provide a clear rationale for nanoconjugation strategies. The gold nanoparticle-conjugated UP-Au system offers a validated platform for achieving pH-stable (3.8–7.4) and temporally consistent pro-apoptotic activity across melanoma, lung, breast, and colon cancer cell lines [3].

Algicidal Agent Development for Harmful Algal Bloom Mitigation

Undecylprodigiosin demonstrates ~100% algicidal activity against toxic dinoflagellates Alexandrium minutum and Pyrodinium bahamense at concentrations of 10–100 μg/mL, with significant killing even below 10 μg/mL [4]. This application is orthogonal to its pharmaceutical uses and represents a niche where no other prodiginine has been comparably validated. Researchers in marine ecology and aquaculture should procure undecylprodigiosin for studies on HAB mitigation strategies.

Application
Selection Property
Validation Focus
T-cell signaling pathway research
CDK2/4 inhibition assay context
Retinoblastoma protein phosphorylation endpoints
Radiosensitizer screening studies
Low-dose γ-radiation synergy profile
Cytotoxicity endpoint review in MCF7/HDF models
Nanoparticle formulation stability research
Gold nanoparticle conjugation profile
pH-stability and activity-retention endpoints
Harmful algal bloom mitigation studies
Algicidal activity screening context
Dinoflagellate viability assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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